2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-2-3-7-12(11)15-13(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVNQBJBORUNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations by activating substrates and stabilizing transition states .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of 2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related derivatives:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance electron density on the aromatic ring, which may influence optical properties or binding affinity in biological systems, whereas electron-withdrawing groups (e.g., 4-chloro) could alter redox behavior .
Key Observations :
- The Vilsmeier-Haack method (using DMF/POCl₃) is widely applicable but requires careful temperature control due to exothermic steps .
- Silver-catalyzed methods offer milder conditions for specific substrates, though yields vary with substituent electronic profiles .
Key Observations :
- Methoxy and methyl groups generally reduce acute hazards but may still require handling precautions .
Biological Activity
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core substituted with a 2-methylphenyl group and an aldehyde functional group. This unique structure contributes to its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of activities including:
- Antimicrobial : Effective against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).
- Anticancer : Demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory : Potential to modulate inflammatory responses.
Antimicrobial Activity
Recent studies highlight the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. For instance, compounds in this class have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.
Minimum Inhibitory Concentration (MIC)
The MIC values for various derivatives have been reported as follows:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| Imidazo[1,2-a]pyridine-3-carboxamide | ≤0.006 | Anti-TB |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | ≤0.03 | Anti-TB |
These values indicate that modifications in the imidazo[1,2-a]pyridine structure can lead to enhanced potency against Mtb.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various studies. Compounds have shown promising results against several cancer cell lines including breast cancer (MCF-7) and others.
Case Study
In one study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxicity. The results indicated that specific substitutions on the phenyl ring significantly affected the cytotoxic activity:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.4 |
| Compound B | HeLa | 3.8 |
These findings suggest that structural modifications can enhance anticancer efficacy.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate immune responses and inhibit pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the imidazo[1,2-a]pyridine scaffold are crucial for its biological activity. For example:
- Substituents at the 3-position : Often enhance antimicrobial activity.
- Aldehyde functional group : Contributes to reactivity and potential interactions with biological targets.
Q & A
Q. How can conflicting bioactivity results from structural analogs be rationalized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
